tert-Butyl ((3-hydroxy-8-azabicyclo[3.2.1]octan-3-yl)methyl)carbamate
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Overview
Description
tert-Butyl (((1R,3r,5S)-3-hydroxy-8-azabicyclo[321]octan-3-yl)methyl)carbamate is a complex organic compound featuring a bicyclic structure
Preparation Methods
The synthesis of tert-butyl (((1R,3r,5S)-3-hydroxy-8-azabicyclo[3.2.1]octan-3-yl)methyl)carbamate typically involves several steps. One common synthetic route includes the following steps:
Formation of the bicyclic core: The 8-azabicyclo[3.2.1]octane scaffold is constructed through enantioselective methods, often starting from acyclic precursors that contain the necessary stereochemical information.
Introduction of functional groups: The hydroxyl and carbamate groups are introduced through subsequent reactions, often involving selective protection and deprotection steps.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing on cost-effectiveness and yield.
Chemical Reactions Analysis
tert-Butyl (((1R,3r,5S)-3-hydroxy-8-azabicyclo[3.2.1]octan-3-yl)methyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes under specific conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The carbamate group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines.
Scientific Research Applications
tert-Butyl (((1R,3r,5S)-3-hydroxy-8-azabicyclo[3.2.1]octan-3-yl)methyl)carbamate has several scientific research applications:
Synthetic Organic Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly those with bicyclic structures.
Biological Studies: Its unique structure makes it a valuable tool for studying the interactions of bicyclic compounds with biological targets.
Mechanism of Action
The mechanism of action of tert-butyl (((1R,3r,5S)-3-hydroxy-8-azabicyclo[3.2.1]octan-3-yl)methyl)carbamate involves its interaction with specific molecular targets. The hydroxyl and carbamate groups play crucial roles in binding to these targets, often through hydrogen bonding and other non-covalent interactions. The bicyclic structure provides a rigid framework that enhances the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
tert-Butyl (((1R,3r,5S)-3-hydroxy-8-azabicyclo[3.2.1]octan-3-yl)methyl)carbamate can be compared with other similar compounds, such as:
tert-Butyl (1R,5S)-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate: This compound shares the same bicyclic core but has an amino group instead of a hydroxyl group.
tert-Butyl (1R,3r,5S)-3-hydroxy-3-methyl-8-azabicyclo[3.2.1]octane-8-carboxylate: This compound has a similar structure but includes a methyl group at the 3-position.
The uniqueness of tert-butyl (((1R,3r,5S)-3-hydroxy-8-azabicyclo[3.2.1]octan-3-yl)methyl)carbamate lies in its specific functional groups and their arrangement, which confer distinct chemical properties and biological activities.
Properties
Molecular Formula |
C13H24N2O3 |
---|---|
Molecular Weight |
256.34 g/mol |
IUPAC Name |
tert-butyl N-[(3-hydroxy-8-azabicyclo[3.2.1]octan-3-yl)methyl]carbamate |
InChI |
InChI=1S/C13H24N2O3/c1-12(2,3)18-11(16)14-8-13(17)6-9-4-5-10(7-13)15-9/h9-10,15,17H,4-8H2,1-3H3,(H,14,16) |
InChI Key |
QTKUXJGKGKEDLC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CC2CCC(C1)N2)O |
Origin of Product |
United States |
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